

Understanding the chemical structure of Pazufloxacin Mesilate

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Compound of Interest

Compound Name: Pazufloxacin Mesilate

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An In-Depth Technical Guide to the Chemical Structure of **Pazufloxacin Mesilate**

Introduction

Pazufloxacin Mesilate is a potent, synthetic, third-generation fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[1][2] Administered intravenously, it is a critical therapeutic agent for treating severe and complicated infections, such as respiratory tract infections, urinary tract infections, and intra-abdominal infections.[1][3] The clinical efficacy of **Pazufloxacin Mesilate** is intrinsically linked to its unique and sophisticated molecular architecture.

This technical guide offers a comprehensive exploration of the chemical structure of **Pazufloxacin Mesilate**, designed for researchers, scientists, and drug development professionals. We will dissect its core scaffold, analyze the stereochemical nuances, and elucidate the structure-activity relationships (SAR) that define its potent mechanism of action. Furthermore, we will detail the analytical methodologies employed to verify and characterize this complex structure, providing a holistic understanding from the atomic level to its functional implications.

Core Molecular Architecture

Pazufloxacin Mesilate is the methanesulfonate salt of the active pharmaceutical ingredient, pazufloxacin.[4] The formation of this salt enhances the compound's solubility and stability,

rendering it suitable for intravenous administration.[5] The fundamental properties of the compound are summarized below.

Property	Data
IUPAC Name	(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid[4]
Synonyms	Pazufloxacin methanesulfonate, T-3762[6][7]
Molecular Formula	C ₁₇ H ₁₉ FN ₂ O ₇ S[8][4][9]
Molecular Weight	414.41 g/mol [9]
CAS Number	163680-77-1[4][6]

The structure consists of the pazufloxacinium cation and the mesilate (methanesulfonate) anion.

Mesilate Anion

Pazufloxacinium Cation

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Pazufloxacinium Cation and Mesilate Anion Structures.

The Fluoroquinolone Core

The foundation of pazufloxacin is a rigid, tricyclic ring system: 7H-pyrido[1,2,3-de]-1,4-benzoxazine. This scaffold is a defining feature that distinguishes it from many earlier bicyclic quinolones.^[10] Embedded within this core are two critical moieties essential for antibacterial activity:

- **4-Oxo Group:** A ketone functional group.
- **3-Carboxylic Acid Group:** This acidic group, along with the 4-oxo group, is fundamental to the binding of fluoroquinolones to their bacterial enzyme targets, DNA gyrase and topoisomerase IV.^{[10][11]}

Key Substituents and Their Significance

The potency and spectrum of pazufloxacin are dictated by specific substituents at key positions of its core structure.

- **C-7 Aminocyclopropyl Group:** This substituent is a major determinant of the drug's antibacterial spectrum and potency.^[12] The primary amino group on this moiety is basic and serves as the site of protonation by methanesulfonic acid to form the stable mesilate salt.^[13]
- **C-9 Fluorine Atom:** As a member of the fluoroquinolone class, the fluorine atom at the C-9 position (often referred to as C-6 in classical quinolone numbering) is paramount. It dramatically enhances the drug's activity by improving both cell penetration and the inhibition of DNA gyrase.^[10]
- **(3S)-Methyl Group:** The oxazine ring of the tricyclic system contains a chiral center at the C-3 position (or C10 in some numbering schemes), which bears a methyl group.^{[13][14]} The absolute configuration of this stereocenter is (S), which is crucial for its specific biological activity.^{[4][9]}

Stereochemistry and Three-Dimensional Conformation

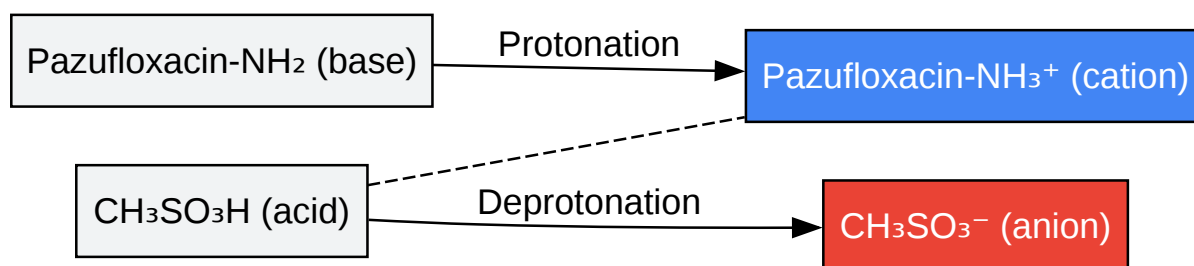
The biological activity of a drug is often dependent on its precise three-dimensional shape. Pazufloxacin is a chiral molecule, existing as a specific enantiomer.

- **Absolute Configuration:** The single stereocenter at the C-3 position has been unequivocally confirmed to possess the (S) configuration through single-crystal X-ray diffraction studies. [13] The corresponding SMILES notation, C[C@H]1..., explicitly denotes this stereochemistry.[4]
- **Molecular Conformation:** Crystallographic analysis reveals that the tricyclic core of the pazufloxacinium cation is relatively rigid.[13] This rigidity is further stabilized by a strong intramolecular hydrogen bond formed between the hydrogen of the carboxylic acid group and the oxygen of the 4-oxo group ($\text{O}-\text{H}\cdots\text{O}=\text{C}$). [13] This interaction locks the molecule into a specific conformation that is believed to be optimal for binding to its enzyme targets.

The Role of the Mesilate Salt Form

While the pazufloxacin cation is the pharmacologically active entity, its formulation as a mesilate salt is a critical aspect of its design as an injectable therapeutic.

The salt is formed via a straightforward acid-base reaction where the strongly acidic methanesulfonic acid donates a proton to the most basic site on the pazufloxacin molecule—the primary amino group of the cyclopropyl substituent.[13]



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Salt formation via proton transfer.

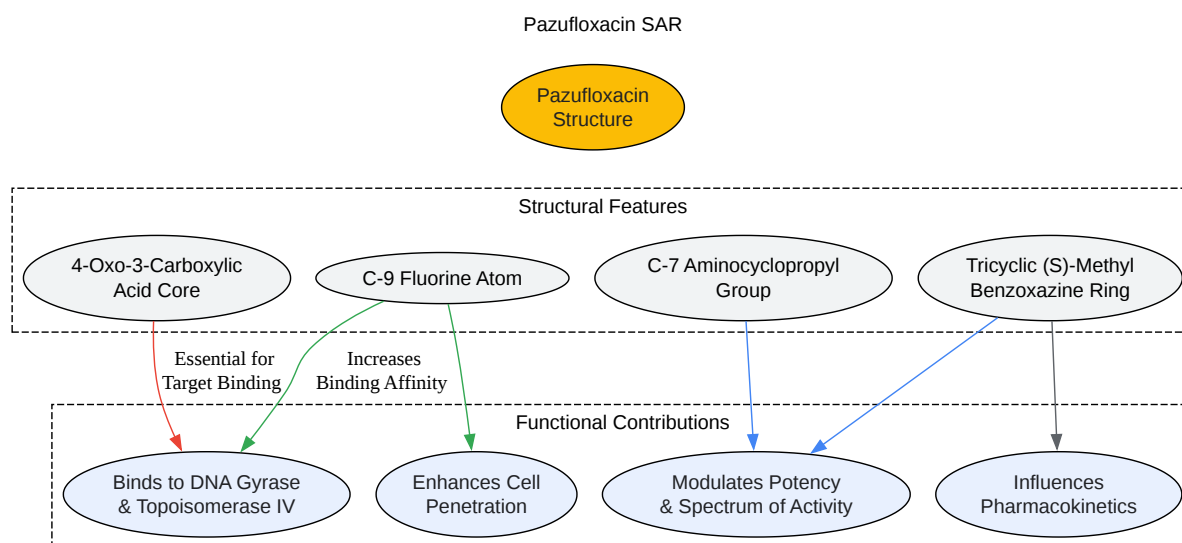
This conversion provides two key advantages:

- **Enhanced Aqueous Solubility:** The ionic nature of the salt significantly increases the compound's solubility in water, which is essential for creating a stable intravenous formulation.[5]

- Improved Stability and Handling: The crystalline salt form often has better stability and handling properties compared to the free base, which is crucial for pharmaceutical manufacturing and shelf life.

Structure-Activity Relationship (SAR)

The potent antibacterial effect of **Pazufloxacin Mesilate** is a direct consequence of how its distinct structural components interact with bacterial targets. The inhibition of DNA gyrase and topoisomerase IV is the primary mechanism of action.^{[1][3][5][15]}



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Key structure-activity relationships of Pazufloxacin.

- **The Pharmacophore:** The 4-oxo and 3-carboxylic acid groups are the primary points of interaction with the bacterial DNA-enzyme complex, chelating magnesium ions and disrupting the DNA re-ligation process. The C-9 fluorine atom further enhances this interaction, leading to potent inhibition.[\[10\]](#)
- **Modulating Groups:** The C-7 aminocyclopropyl group is crucial for determining the spectrum of activity and overall potency.[\[12\]](#) The unique tricyclic benzoxazine system, including the N-1 position and the stereospecific (S)-methyl group, also contributes significantly to the drug's potency and pharmacokinetic profile.[\[10\]](#)[\[12\]](#)

Analytical Protocols for Structural Verification

The definitive structure of **Pazufloxacin Mesilate** has been established and is routinely verified using a combination of advanced analytical techniques.

X-ray Crystallography

This technique provides unambiguous proof of the molecular structure and stereochemistry in the solid state.

- **Objective:** To determine the precise three-dimensional arrangement of atoms and confirm the absolute configuration of the chiral center.
- **Methodology:**
 - **Sample Preparation:** **Pazufloxacin Mesilate** is dissolved in an appropriate solvent (e.g., ethanol for the anhydrous form, or an acetonitrile/water mixture for the dihydrate form) under gentle heating.[\[13\]](#)
 - **Crystallization:** The solution is slowly cooled to room temperature and left undisturbed for several hours to days to allow for the formation of single, high-quality crystals suitable for diffraction.[\[13\]](#)
 - **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a single-crystal X-ray diffractometer.

- Structure Solution and Refinement: The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined to yield a final, highly accurate molecular structure.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of molecules in solution, confirming the connectivity of atoms and their chemical environments.[\[16\]](#)

- Objective: To verify the molecular structure by analyzing the magnetic properties of its atomic nuclei (primarily ^1H and ^{13}C).
- Methodology:
 - Sample Preparation: A small amount (typically 5-10 mg) of **Pazufloxacin Mesilate** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O) and placed in an NMR tube.
 - Instrument Setup: The sample is placed in the NMR spectrometer, and the instrument is tuned and shimmed to ensure a homogeneous magnetic field.
 - Data Acquisition: A series of NMR experiments are performed. Standard experiments include:
 - ^1H NMR: To identify the number and types of hydrogen atoms.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC): To establish the connectivity between atoms.
 - Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants to specific atoms, confirming that the observed pattern matches the known structure of **Pazufloxacin Mesilate**.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

- Objective: To measure the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming its elemental composition and molecular weight.
- Methodology:
 - Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system for purification and separation (LC-MS).^[17]
 - Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).
 - Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak should correspond to the calculated molecular weight of the pazufloxacin cation and/or the full salt.

Conclusion

The chemical structure of **Pazufloxacin Mesilate** is a testament to sophisticated drug design, where each component—from the rigid tricyclic core and the critical fluorine atom to the stereospecific methyl group and the solubilizing mesilate salt—is meticulously optimized for function. Its architecture provides the ideal conformation for potent inhibition of bacterial DNA gyrase and topoisomerase IV, while its formulation as a mesilate salt ensures its effective delivery as an intravenous therapeutic. A thorough understanding of this structure, verified through rigorous analytical techniques like X-ray crystallography and NMR, is fundamental for the scientists and researchers dedicated to combating bacterial resistance and developing the next generation of antimicrobial agents.

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